molecular formula C22H18ClN3O2 B11432148 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11432148
M. Wt: 391.8 g/mol
InChI Key: GDVFYSLEBUJFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chlorophenyl group, a benzodioxin moiety, and an imidazo[1,2-a]pyridine core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the chlorophenyl group and the benzodioxin moiety. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group or the imidazo[1,2-a]pyridine core, potentially yielding amine or hydrocarbon derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under conditions that favor substitution, such as elevated temperatures or the presence of a base.

Major Products:

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its potential bioactivity.

Medicine: Potential applications in medicine include the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes. Its structure suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In industrial applications, the compound may be used in the synthesis of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various cellular pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyimidazo[1,2-a]pyridin-3-amine
  • 1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde
  • 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness: The uniqueness of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine lies in its specific combination of functional groups and its potential bioactivity. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological effects, making it a valuable subject for further research and development.

Properties

Molecular Formula

C22H18ClN3O2

Molecular Weight

391.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H18ClN3O2/c1-14-3-2-4-20-25-21(15-5-7-16(23)8-6-15)22(26(14)20)24-17-9-10-18-19(13-17)28-12-11-27-18/h2-10,13,24H,11-12H2,1H3

InChI Key

GDVFYSLEBUJFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.